3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
Description
Properties
IUPAC Name |
[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(19)21-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHDQICKKWTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353593 | |
| Record name | STK027832 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5759-57-9 | |
| Record name | STK027832 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines, such as aniline, to form corresponding sulfonamides.
Cyclization Reactions: In the presence of bases like sodium hydride, it can undergo cyclization to form fused heterocycles.
Reduction Reactions: It can be reduced using reagents like sodium borohydride to form alcohol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various chemical reactions, making it useful in developing new compounds with distinct properties.
Biology
- Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting various biological pathways.
Medicine
- Antimicrobial Properties : Studies have explored the antimicrobial effects of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate against a range of pathogens. Its unique chemical structure may enhance its efficacy compared to traditional antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in tumor growth and proliferation.
Industry
- Advanced Materials Development : The compound is being investigated for its potential use in creating advanced materials with specific electronic or optical properties. Its unique molecular structure may enable the development of materials suitable for applications in electronics and photonics.
Case Studies
Several case studies have been documented focusing on the applications of 3-(4-oxo-4H-3,1-benzoxazin-2-y)phenyl acetate:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that treatment with 3-(4-Oxo-4H-benzoxazin-2-y)phenyl acetate led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Acetate esters (e.g., 3-(4-oxo-benzoxazin-2-yl)phenyl acetate) exhibit improved aqueous solubility compared to non-esterified analogues .
- Stability: Benzoxazinone UV absorbers like UV-3638 demonstrate photostability due to extended conjugation, whereas sulfonamide derivatives (e.g., naphthalenesulfonamide analogues) show surfactant properties .
Biological Activity
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is with a molecular weight of 281.26 g/mol. The compound features a benzoxazine ring that is known for its reactivity and biological significance.
Synthetic Routes
The synthesis typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as pyridine. This reaction yields an intermediate benzoxazinone, which is subsequently acetylated to produce the final compound. This method allows for variations that can lead to different derivatives with potentially enhanced biological activity .
Biological Activities
The biological activities of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have been extensively studied, revealing several key properties:
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate | Staphylococcus aureus | 20 mm |
| Escherichia coli | 22 mm | |
| Bacillus subtilis | 24 mm | |
| Pseudomonas aeruginosa | 21 mm |
These results suggest that the compound has broad-spectrum antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that benzoxazine derivatives can inhibit cancer cell proliferation. For example, one study showed that compounds derived from the benzoxazine structure had IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7). Specifically:
| Compound | IC50 (µg/ml) | Activity Level |
|---|---|---|
| Compound A | 0.89 µg/ml | High |
| Compound B | 1.02 µg/ml | Moderate |
| Compound C | 1.19 µg/ml | Moderate |
These findings indicate promising anticancer potential for benzoxazine derivatives .
The mechanism by which 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate exerts its biological effects involves interaction with specific enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites on enzymes, leading to inhibition of their activity. This interaction may disrupt cellular signaling pathways critical for microbial survival and cancer cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of benzoxazine derivatives:
- Antibacterial Efficacy : A study evaluated multiple derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated significant antibacterial activity across various strains, suggesting these compounds could serve as templates for new antibiotic development .
- Anticancer Research : Another investigation focused on the antiproliferative effects of benzoxazine derivatives on breast cancer cells. The study identified several compounds with substantial inhibitory effects, warranting further exploration into their mechanisms and potential clinical applications .
Q & A
Q. What are the standard synthetic routes for 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification and cyclization. Key steps include:
- Acylation : Reacting a benzoxazine precursor with an acetylating agent (e.g., acetic anhydride) under reflux conditions.
- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to facilitate ring closure.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature Control : Optimal yields are achieved at 80–100°C for 6–12 hours.
Analytical techniques such as NMR (for structural confirmation) and HPLC (for purity assessment) are critical .
Table 1 : Example Reaction Conditions and Yields (Hypothetical Data Based on Analogous Syntheses)
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acylation | Acetic anhydride | DCM | 25 | 2 | 85 |
| Cyclization | PTSA | DMF | 90 | 8 | 72 |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., acetate methyl protons at δ 2.1–2.3 ppm) and benzoxazinone ring protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 325.1).
- X-ray Crystallography : Resolves dihedral angles and crystal packing (critical for understanding solid-state reactivity) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or hydrolases using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC values.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or differing experimental conditions. Strategies include:
Q. What experimental design principles apply to environmental fate studies for this compound?
- Methodological Answer : Follow frameworks like INCHEMBIOL to assess:
- Abiotic Transformations : Hydrolysis/photolysis studies under varying pH and UV light.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Tiered Testing : Start with OECD 301 (ready biodegradability) before advanced ecotoxicity assays (e.g., Daphnia magna acute toxicity) .
Q. How can theoretical models enhance mechanistic understanding of its reactivity?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the benzoxazinone carbonyl).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- Molecular Dynamics (MD) : Simulate binding modes to biological targets (e.g., enzyme active sites) .
Q. What strategies optimize regioselectivity in derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., acetate hydroxyl) during functionalization.
- Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl substitutions.
- Solvent Effects : Non-polar solvents (e.g., toluene) favor kinetic control in regioselective reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data?
- Methodological Answer :
- Standardized Referencing : Calibrate instruments using certified reference materials (e.g., NIST spectra).
- Deuterated Solvents : Ensure consistency in NMR solvent systems (e.g., DMSO-d vs. CDCl).
- Collaborative Validation : Cross-check data with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
